N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is acetylcholinesterase . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing both the level and duration of action of the neurotransmitter at the synapses .
Biochemical Pathways
The compound’s action on acetylcholinesterase affects the cholinergic pathway . By inhibiting acetylcholinesterase, the compound allows acetylcholine to accumulate in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific neural pathways and target organs involved.
Result of Action
The inhibition of acetylcholinesterase and subsequent increase in acetylcholine levels can lead to various physiological effects. In the context of cognitive function, this mechanism has been associated with the alleviation of cognitive decline .
Biochemical Analysis
Biochemical Properties
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has been found to interact with acetylcholinesterase, an enzyme crucial for cognitive function . It acts as an inhibitor of this enzyme, thereby playing a role in the management of cognitive decline .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on the cholinergic pathway and oxidative stress . It has been found to alleviate cognitive decline induced by scopolamine, a drug that induces memory impairment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of acetylcholinesterase and attenuation of oxidative stress . This leads to an improvement in cognitive function .
Temporal Effects in Laboratory Settings
Its ameliorative effects on cognitive decline have been demonstrated in studies .
Dosage Effects in Animal Models
It has been found to be effective in alleviating cognitive decline at a dose of 0.5 mg/kg .
Metabolic Pathways
It is known to interact with acetylcholinesterase, suggesting a role in the cholinergic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of 4-benzylpiperidine with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- 4-(2-Fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the piperidine ring and the benzyl group enhances its interaction with biological targets, making it a valuable compound for further research and development .
Biological Activity
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1105246-97-6 |
Molecular Formula | C₁₇H₂₂N₄OS |
Molecular Weight | 330.4 g/mol |
The synthesis typically involves the formation of the thiadiazole ring followed by the attachment of the piperidine structure through acetamide linkages. This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have demonstrated promising results. The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells.
Key Findings:
-
Cytotoxicity Assays : The compound was tested against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines using the MTT assay.
- IC₅₀ Values :
- MCF-7: 2.32 µg/mL
- HepG2: 5.36 µg/mL
These values indicate a significant reduction in cell viability at relatively low concentrations compared to standard chemotherapeutics like 5-Fluorouracil.
- IC₅₀ Values :
-
Mechanism of Action :
- Cell Cycle Arrest : Treatment with the compound led to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively.
- Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, characterized by increased levels of pro-apoptotic markers such as Bax and caspase 9.
Selectivity and Safety Profile
The selectivity of this compound towards cancer cells over normal cells suggests a favorable safety profile. Studies indicated minimal cytotoxic effects on non-cancerous Vero cells even at higher concentrations.
Case Studies
Several case studies have been documented that further elucidate the biological activity of this compound:
-
Study on MCF-7 Cells :
- Researchers evaluated the impact of varying concentrations of N-benzyl derivatives on MCF-7 cell proliferation.
- Results showed a significant reduction in cell growth with an IC₅₀ value of 2.32 µg/mL, indicating strong anticancer properties.
-
HepG2 Cell Line Analysis :
- The compound's effects on HepG2 cells were analyzed through Western blotting techniques.
- Increased expression of p53 and cleaved caspase 3 was observed, confirming apoptosis induction.
Properties
IUPAC Name |
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-2-15-19-20-16(23-15)14-8-10-21(11-9-14)17(22)18-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEUAQNSCRMURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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